disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
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Overview
Description
Disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate is a nucleotide derivative commonly known as disodium guanosine monophosphate. It is a crucial component in various biochemical processes, particularly in the synthesis of nucleic acids. This compound is widely used in the food industry as a flavor enhancer and in scientific research for its role in cellular metabolism and signal transduction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate typically involves the phosphorylation of guanosine. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by the selective phosphorylation at the 5’ position. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods due to their high specificity and efficiency. Enzymes such as guanylate kinase are used to catalyze the phosphorylation of guanosine to produce disodium guanosine monophosphate. This method is preferred for large-scale production due to its cost-effectiveness and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
Disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form guanosine diphosphate and guanosine triphosphate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The phosphate group can be substituted with other functional groups to form different nucleotide analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, including amines and thiols.
Major Products
Oxidation: Guanosine diphosphate, guanosine triphosphate.
Reduction: Reduced nucleotide analogs.
Substitution: Nucleotide analogs with different functional groups.
Scientific Research Applications
Disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acids and nucleotide analogs.
Biology: Plays a crucial role in cellular metabolism and signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications in antiviral and anticancer treatments.
Industry: Widely used as a flavor enhancer in the food industry.
Mechanism of Action
The compound exerts its effects primarily through its role in nucleotide metabolism. It acts as a substrate for various enzymes involved in the synthesis and degradation of nucleic acids. The molecular targets include guanylate kinase and other nucleotide-binding proteins. The pathways involved include the purine nucleotide cycle and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Disodium adenosine monophosphate
- Disodium cytidine monophosphate
- Disodium uridine monophosphate
Uniqueness
Disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate is unique due to its specific role in guanine nucleotide metabolism. Unlike other nucleotides, it is specifically involved in the synthesis of guanosine triphosphate, which is essential for various cellular processes, including protein synthesis and signal transduction .
Properties
IUPAC Name |
disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBRXXAAPNGWGE-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5Na2O8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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